molecular formula C11H14N4O2S B4776577 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine

5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine

Cat. No.: B4776577
M. Wt: 266.32 g/mol
InChI Key: JTWZFFCUAWGQAU-UHFFFAOYSA-N
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Description

5-((2-(4-Methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is a chemical compound featuring the 1,2,4-triazole core, a five-membered ring system known for its significant role in medicinal chemistry and drug discovery. The structure incorporates a 2-(4-methoxyphenoxy)ethylthio ether chain, which can influence the molecule's lipophilicity and electronic characteristics, and a primary amine group, offering a handle for further synthetic modification. As part of the 1,2,4-triazole chemical family, this compound is of high interest in pharmaceutical and bioorganic research. Analogs of 1,2,4-triazole are extensively investigated for their diverse biological activities, which include serving as potent inhibitors of enzymes like 15-lipoxygenase (15-LOX) and other metabolic enzymes . These enzymes are implicated in inflammatory pathways, making such compounds valuable leads in the development of new anti-inflammatory agents . Furthermore, the 1,2,4-triazole scaffold is a privileged structure in pharmacology and is found in numerous clinically used drugs, including antifungal agents (e.g., fluconazole), antivirals, and antidepressants, underscoring its broad utility . The primary application of this compound is as a key building block in organic synthesis and medicinal chemistry research . It can be utilized to develop novel derivatives for biological screening or as a core intermediate in constructing more complex heterocyclic systems. Researchers can functionalize the amine group or explore the sulfur atom's reactivity to create a library of compounds for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-16-8-2-4-9(5-3-8)17-6-7-18-11-13-10(12)14-15-11/h2-5H,6-7H2,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWZFFCUAWGQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an α-haloketone.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with 2-(4-methoxyphenoxy)ethyl thiol under appropriate conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate with an amine group, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name / ID Substituent at Position 5 Key Functional Groups Biological Target / Activity Key Data
Target Compound 4-Methoxyphenoxyethylthio -NH₂, -SCH₂CH₂OPh(4-OMe) Not explicitly reported (inferred: MetAP inhibition) N/A
5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine Benzylthio -NHPh, -SCH₂Ph HsMetAP2 (human methionine aminopeptidase 2) Ki = 0.5 nM (HsMetAP2), Selectivity >7,800x over HsMetAP1
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Alkylsulfanyl (e.g., -SCH₂CH₃) -NH₂, -SR (alkyl) Antimicrobial (broad-spectrum) Moderate activity against S. aureus and E. coli (MIC ~25–50 µg/mL)
5-[(4-Fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine 4-Fluorobenzyl -NH₂, -CH₂Ph(4-F) Not reported Elemental analysis: C 47.26%, H 3.05%, N 19.27%
5-{4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl}-4H-1,2,4-triazol-3-amine Piperazinyl-ethyl-4-bromophenoxy -NH₂, piperazine linker Not reported Molecular formula: C₁₄H₁₉BrN₆O
3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine 4-Methoxyphenyl, 2-fluorobenzylthio -NH₂, -SCH₂Ph(2-F) Not reported Mol. weight: 330.38; InChIKey: XLFJKVOQTXHMHZ

Key Observations

Enzyme Inhibition (MetAPs): The benzylthio analog (Ki = 0.5 nM for HsMetAP2) demonstrates that bulky aromatic thioethers enhance binding to MetAP2’s active site, which coordinates with metal ions (Co²⁺/Mn²⁺) . The target compound’s 4-methoxyphenoxyethylthio group may similarly engage in hydrophobic and π-stacking interactions, with the methoxy group improving solubility.

Antimicrobial Activity: Triazoles with alkylsulfanyl groups (e.g., -SCH₂CH₃) show moderate antimicrobial activity , while chlorobenzyl derivatives (e.g., 5-(4-chlorobenzyl)-substituted analogs) exhibit enhanced efficacy due to increased lipophilicity . The target compound’s 4-methoxyphenoxyethyl group, being less lipophilic than chlorobenzyl, may reduce membrane penetration but improve water solubility.

Conversely, the target compound’s 4-methoxy group is electron-donating, which may stabilize charge interactions in enzymatic pockets.

The target compound’s ethyleneoxy linker balances flexibility and hydrophilicity without introducing ionizable groups.

Biological Activity

The compound 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has gained interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{12}H_{15N_3O_2S. It features a triazole ring substituted with a thioether and a methoxyphenoxy group. The structure can be represented as follows:

\text{5 2 4 methoxyphenoxy ethyl thio 4H 1 2 4 triazol 3 amine}

Biological Activity Overview

Research indicates that compounds with triazole structures often exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various fungal strains by targeting ergosterol biosynthesis. While specific data on this compound is limited, its structural analogs have demonstrated significant antifungal efficacy against pathogens such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Recent investigations into triazole derivatives have revealed promising anticancer activity. For instance, derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of COX-2 and modulation of signaling pathways related to cell survival . The specific compound's ability to inhibit cancer cell proliferation remains an area for further research.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in various biochemical pathways.
  • Modulation of Gene Expression : The compound may influence gene expression related to inflammatory responses or cell cycle regulation.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in malignant cells.

Study 1: Antifungal Activity Assessment

A comparative study on triazole derivatives indicated that compounds with similar substituents demonstrated effective antifungal activity at concentrations ranging from 10 to 100 µg/mL against Candida species . This suggests that this compound may possess comparable antifungal properties.

Study 2: Anticancer Efficacy

In vitro studies on triazole-based compounds showed that they could significantly inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The most effective derivatives exhibited IC50 values in the low micromolar range . This highlights the potential for this compound in cancer therapeutics.

Summary Table of Biological Activities

Biological ActivityAssessed CompoundEffectivenessReference
AntifungalTriazole DerivativesModerate to High
AnticancerSimilar TriazolesLow µM IC50

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential heterocyclization and substitution reactions. Starting materials like thiosemicarbazide react with carbon disulfide in dimethylformamide (DMF) to form thione intermediates. Subsequent alkylation or nucleophilic substitution with 2-(4-methoxyphenoxy)ethyl halides introduces the thioether moiety. Critical parameters include:

  • Alkali conditions (equimolar NaOH/KOH) to deprotonate intermediates and drive substitution .
  • Temperature control (60–80°C) to avoid side reactions during thioether formation .
  • Chromatographic purification (HPLC or column chromatography) to isolate the product from byproducts like sulfoxides or disulfides .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies key functional groups (e.g., triazole N-H stretching at 3200–3400 cm⁻¹, C-S vibrations at 600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxyphenoxy protons at δ 3.7–3.9 ppm, triazole C-5 amine protons at δ 6.1–6.3 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological screening approaches are recommended to assess its antimicrobial potential?

  • Methodological Answer : Use standardized assays:

  • Agar diffusion/Kirby-Bauer against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC determination in broth microdilution assays (concentration range: 1–256 µg/mL) .
  • Time-kill kinetics to evaluate bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., sulfoxide derivatives via LC-MS) to explain reduced efficacy in vivo .
  • Tissue distribution studies : Use radiolabeled analogs to assess penetration into target tissues (e.g., liver, kidneys) .
  • Comparative SAR analysis : Test analogs with modified thioether linkers to enhance metabolic stability .

Q. What computational strategies are employed to model the compound's interaction with microbial target proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding to E. coli dihydrofolate reductase or C. albicans CYP51. Focus on triazole-thioether interactions with active-site residues .
  • MD simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds with conserved amino acids (e.g., Asp94 in S. aureus GyrB) .
  • Free-energy calculations (MM-PBSA) : Quantify binding affinities and compare with fluorinated analogs (e.g., 4-fluorobenzyl derivatives) .

Q. How do structural modifications at the 4-methoxyphenoxy moiety affect its pharmacokinetic profile?

  • Methodological Answer :

  • Lipophilicity optimization : Replace methoxy with trifluoromethoxy or ethoxy groups; measure logP values (shake-flask method) and correlate with Caco-2 permeability .
  • Metabolic stability assays : Incubate derivatives with liver microsomes (human/rat) to identify susceptible sites (e.g., O-demethylation) .
  • In vivo PK studies : Administer analogs (IV/PO) to evaluate AUC, Cmax, and clearance rates. Prioritize derivatives with >50% oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine

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